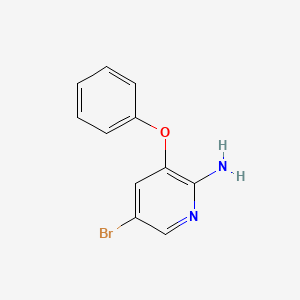
5-Bromo-3-phenoxypyridin-2-amine
概要
説明
5-Bromo-3-phenoxypyridin-2-amine is a chemical compound with the CAS Number: 953045-12-0 . It has a molecular weight of 265.11 . The compound is a yellow to brown solid at room temperature .
Molecular Structure Analysis
The InChI code for 5-Bromo-3-phenoxypyridin-2-amine is1S/C11H9BrN2O/c12-8-6-10 (11 (13)14-7-8)15-9-4-2-1-3-5-9/h1-7H, (H2,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
5-Bromo-3-phenoxypyridin-2-amine is a yellow to brown solid at room temperature . It has a molecular weight of 265.11 .科学的研究の応用
Synthesis of Pyridine Derivatives
5-Bromo-3-phenoxypyridin-2-amine: serves as a precursor in the synthesis of various pyridine derivatives. These derivatives are synthesized through reactions like Suzuki cross-coupling, which can lead to compounds with potential applications in medicinal chemistry and material science .
Biological Activity Studies
This compound can be used to create derivatives that are then tested for biological activities. For instance, anti-thrombolytic, biofilm inhibition, and haemolytic activities are areas of interest where these derivatives could play a significant role .
Quantum Mechanical Investigations
Researchers utilize 5-Bromo-3-phenoxypyridin-2-amine to develop new compounds that are then analyzed using quantum mechanical methods. These studies can reveal information about the electronic structure and reactivity of the molecules, which is crucial for designing drugs and materials with specific properties .
Liquid Crystal Research
Derivatives of 5-Bromo-3-phenoxypyridin-2-amine may be investigated as potential chiral dopants for liquid crystals. The compound’s structure allows for modifications that can influence the liquid crystal’s properties, such as phase stability and optical activity .
Chemical Synthesis
In chemical synthesis, this compound is used for its reactivity with various reagents to produce a wide range of products. Its phenoxypyridin moiety is particularly reactive, making it a valuable building block in synthetic chemistry .
Material Science Applications
The synthesized derivatives from 5-Bromo-3-phenoxypyridin-2-amine can be used to create new materials with unique properties. These materials could have applications in electronics, photonics, or as catalysts in various chemical reactions .
Reference Standards for Pharmaceutical Testing
5-Bromo-3-phenoxypyridin-2-amine: is also used to create reference standards that are essential for the pharmaceutical industry. These standards help ensure the identity, quality, purity, and strength of pharmaceutical products .
Custom Synthesis and Procurement
This compound is often used in custom synthesis services, where companies provide tailored solutions for their clients’ research and development needs. It can also be sourced and procured for specific research applications, demonstrating its versatility in scientific research .
Safety and Hazards
The safety information available indicates that 5-Bromo-3-phenoxypyridin-2-amine may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
特性
IUPAC Name |
5-bromo-3-phenoxypyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-8-6-10(11(13)14-7-8)15-9-4-2-1-3-5-9/h1-7H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOCAWSPADWUMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(N=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-phenoxypyridin-2-amine | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene hydrochloride](/img/structure/B1522961.png)
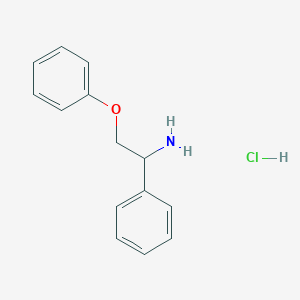
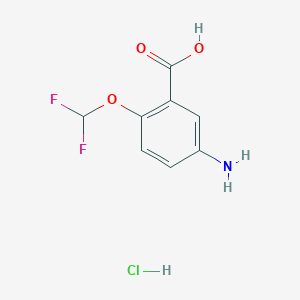

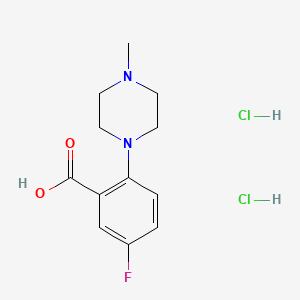
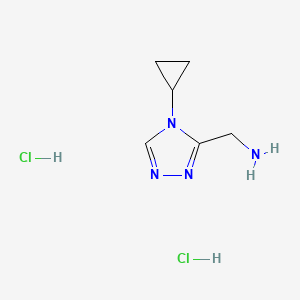
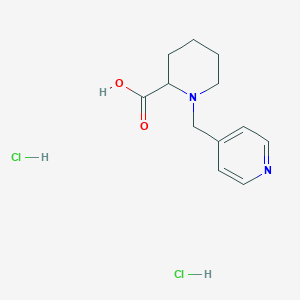

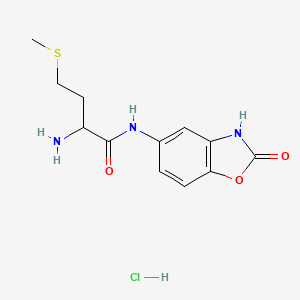
![3-[(3-Aminophenyl)formamido]propanamide hydrochloride](/img/structure/B1522978.png)
![2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid dihydrochloride](/img/structure/B1522979.png)
![[(2,3,4-Trimethoxyphenyl)methyl]hydrazine dihydrochloride](/img/structure/B1522980.png)